![molecular formula C18H16N4O2S B287280 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287280.png)
3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a member of the triazolo-thiadiazole family and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins in the target organism. For example, in cancer cells, this compound has been shown to inhibit the activity of topoisomerase II and induce apoptosis.
Biochemical and Physiological Effects:
In addition to its potential therapeutic applications, 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has also been studied for its biochemical and physiological effects. Studies have shown that this compound can modulate the immune system, reduce inflammation, and improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad range of potential applications. However, one of the main limitations is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are numerous future directions for research on 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. Some potential areas of focus include:
1. Further studies on the mechanism of action and potential therapeutic applications of this compound in various diseases.
2. Development of more efficient synthesis methods for this compound.
3. Investigation of the potential environmental impact of this compound, particularly in the context of its use as an insecticide or herbicide.
4. Exploration of the potential use of this compound in nanotechnology and other emerging fields.
In conclusion, 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a compound with significant potential for various scientific applications. While much research has already been conducted on this compound, there are still numerous directions for future research that could yield important insights and advancements in various fields.
Synthesemethoden
The synthesis of 3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been achieved using various methods. One of the most common methods involves the reaction of 2,3-dimethoxybenzaldehyde, benzylamine, and 2-mercapto-1,3,4-triazole under reflux in the presence of acetic acid. The resulting product is then purified using column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been the subject of numerous scientific studies due to its potential applications in various fields. One of the most promising applications is in the field of medicine, where it has been shown to exhibit anticancer, antifungal, and antibacterial properties. Additionally, this compound has also been studied for its potential use as an insecticide and herbicide.
Eigenschaften
Produktname |
3-Benzyl-6-(2,3-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
---|---|
Molekularformel |
C18H16N4O2S |
Molekulargewicht |
352.4 g/mol |
IUPAC-Name |
3-benzyl-6-(2,3-dimethoxyphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C18H16N4O2S/c1-23-14-10-6-9-13(16(14)24-2)17-21-22-15(19-20-18(22)25-17)11-12-7-4-3-5-8-12/h3-10H,11H2,1-2H3 |
InChI-Schlüssel |
VMVGFEXOBBMSOP-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Kanonische SMILES |
COC1=CC=CC(=C1OC)C2=NN3C(=NN=C3S2)CC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.